2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. These derivatives are widely studied in scientific research due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. [, , , ] This particular compound has shown promise as a potential antimicrobial agent. []
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound notable for its unique structural features, which include a triazole ring, a sulfanyl group, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that contribute to its chemical properties.
The compound can be sourced from various chemical suppliers and research institutions specializing in organic compounds. Detailed information about its structure and properties can be found in databases such as PubChem and other chemical repositories.
This compound falls under the category of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the sulfanyl group enhances its potential reactivity and biological interaction.
The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves several key steps:
These steps may require specific reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction under controlled temperatures and solvents to optimize yields and purity.
The molecular structure of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can be represented as follows:
The compound's molecular weight is approximately 252.35 g/mol. Its structural representation can be expressed using various notations such as InChI or SMILES:
InChI=1S/C12H16N4OS/c1-8(2)10(15)14-12(17)16(18)11(14)9(3)4/h8H,1-4H3,(H2,15,17)
CC(C)C(=O)N[C@H](C1=NN=C(N1)S)C(C)=C
The compound can undergo various chemical reactions typical for triazoles and amides:
These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing analogs with improved properties.
The mechanism of action for 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide likely involves:
Further studies using techniques such as molecular docking and enzyme inhibition assays are recommended to elucidate its precise mechanisms of action.
The physical properties of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide include:
Key chemical properties include:
The applications of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide span multiple fields:
Research into this compound's interactions with specific molecular targets will help elucidate its potential therapeutic applications further.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7